molecular formula C7H14N2O2 B13209322 2-Amino-1-(4-hydroxypiperidin-1-yl)ethan-1-one

2-Amino-1-(4-hydroxypiperidin-1-yl)ethan-1-one

Cat. No.: B13209322
M. Wt: 158.20 g/mol
InChI Key: PSBVJIVZXPIGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-hydroxypiperidin-1-yl)ethan-1-one is a biochemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-hydroxypiperidin-1-yl)ethan-1-one typically involves the reaction of piperidine derivatives with aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxypiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-1-(4-hydroxypiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-1-(4-hydroxypiperidin-1-yl)ethan-1-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-amino-1-(4-hydroxypiperidin-1-yl)ethanone

InChI

InChI=1S/C7H14N2O2/c8-5-7(11)9-3-1-6(10)2-4-9/h6,10H,1-5,8H2

InChI Key

PSBVJIVZXPIGCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)CN

Origin of Product

United States

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